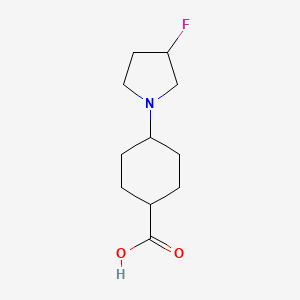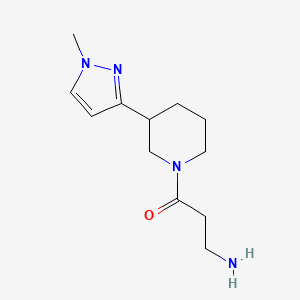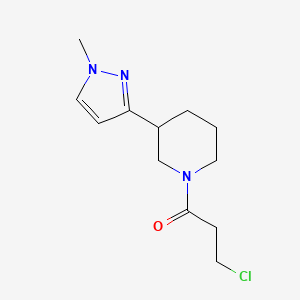
Ácido 4-(3-fluoropirrolidin-1-il)ciclohexano-1-carboxílico
Descripción general
Descripción
4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a fluoropyrrolidine moiety
Aplicaciones Científicas De Investigación
4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Fluoropyrrolidine Moiety: This can be achieved by reacting a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through various methods, including cyclization reactions or by starting from a pre-formed cyclohexane derivative.
Coupling Reaction: The fluoropyrrolidine moiety is then coupled with the cyclohexane derivative using appropriate coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid may involve optimized reaction conditions, such as:
High-pressure reactors: to facilitate the coupling reactions.
Automated synthesis equipment: to ensure consistent quality and yield.
Purification techniques: like crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom in the fluoropyrrolidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Including nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: Can produce alcohols or hydrocarbons.
Substitution: Results in the formation of new derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyrrolidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
- 4-(3-Bromopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
- 4-(3-Methylpyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Uniqueness
4-(3-Fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h8-10H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDESNPZLNJDMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)
![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)
![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476250.png)


![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1476255.png)
![4-oxo-4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1476256.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-amine](/img/structure/B1476258.png)
![5-(2-azidoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476259.png)
![3-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476260.png)

